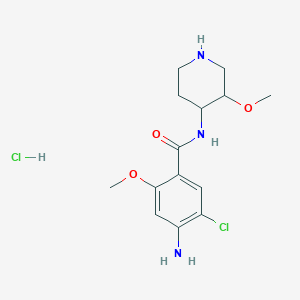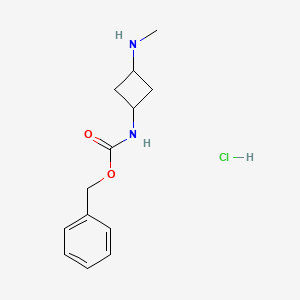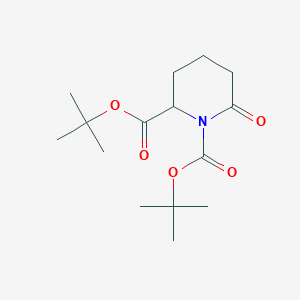![molecular formula C17H22N4O B12285334 1,3-Bis[2-(dimethylamino)phenyl]urea CAS No. 94201-83-9](/img/structure/B12285334.png)
1,3-Bis[2-(dimethylamino)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[2-(dimethylamino)phenyl]urea is a chemical compound with the molecular formula C₁₇H₂₂N₄O and a molecular weight of 298.4 g/mol It is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, connected by a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis[2-(dimethylamino)phenyl]urea can be synthesized through a multi-step process involving the reaction of 2-(dimethylamino)aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with another equivalent of 2-(dimethylamino)aniline to yield the final product . The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrogen chloride generated during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors to ensure consistent product quality and minimize waste .
化学反应分析
Types of Reactions
1,3-Bis[2-(dimethylamino)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the original amine groups.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro derivatives, while reduction restores the original amine groups .
科学研究应用
1,3-Bis[2-(dimethylamino)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 1,3-Bis[2-(dimethylamino)phenyl]urea involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the urea linkage can participate in various biochemical pathways, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
1,3-Bis(3-(dimethylamino)propyl)urea: This compound has a similar structure but with propyl groups instead of phenyl rings.
N,N’-Bis(dimethylamino)urea: A simpler compound with only one urea linkage and two dimethylamino groups.
Uniqueness
1,3-Bis[2-(dimethylamino)phenyl]urea is unique due to its specific arrangement of dimethylamino groups on phenyl rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
属性
CAS 编号 |
94201-83-9 |
|---|---|
分子式 |
C17H22N4O |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1,3-bis[2-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C17H22N4O/c1-20(2)15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21(3)4/h5-12H,1-4H3,(H2,18,19,22) |
InChI 键 |
ABIBJGOSWOUGGV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


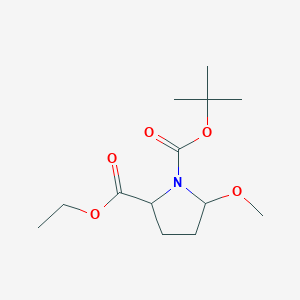

![1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)
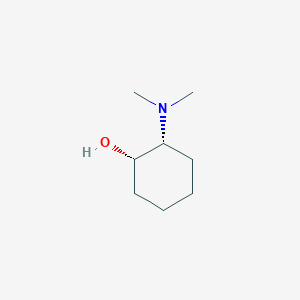

![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
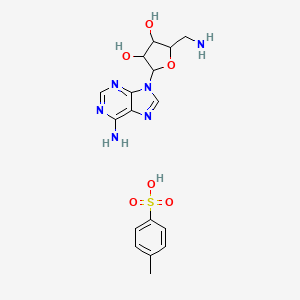
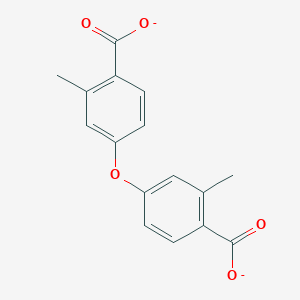
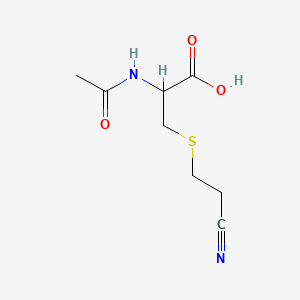
![5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B12285308.png)
